molecular formula C14H20N2S B6264992 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine CAS No. 1782440-41-8

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B6264992
CAS No.: 1782440-41-8
M. Wt: 248.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-3-thia-7-azabicyclo[331]nonan-9-amine is a complex organic compound characterized by its unique bicyclic structure, which includes a sulfur atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a thiolamine derivative under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclic core in the presence of a base.

    Amination: The final step involves introducing the amine group, which can be done through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the amine group or other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. Its structure allows for the exploration of interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure may offer advantages in the design of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design.

Comparison with Similar Compounds

Similar Compounds

    7-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with different alkyl groups.

    7-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the benzyl group plays a crucial role.

This detailed overview provides a comprehensive understanding of 7-benzyl-3-thia-7-azabicyclo[331]nonan-9-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1782440-41-8

Molecular Formula

C14H20N2S

Molecular Weight

248.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.